3-bromo-1-methyl-1H-pyrazol-5-ol
Description
3-Bromo-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 3, a methyl group at position 1, and a hydroxyl group at position 3. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and coordination chemistry.
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-4(8)2-3(5)6-7/h2,6H,1H3 |
InChI Key |
PCJVUKQTWYBUDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-ol typically involves the bromination of 1-methylpyrazole. One common method is the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form 1-methyl-1H-pyrazol-5-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-1-methyl-1H-pyrazol-5-ol or 3-thio-1-methyl-1H-pyrazol-5-ol.
Oxidation: Formation of 3-bromo-1-methyl-1H-pyrazol-5-one.
Reduction: Formation of 1-methyl-1H-pyrazol-5-ol.
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
3-Phenyl-1H-pyrazol-5-ol
- Structure : Replaces the bromine and methyl groups with a phenyl substituent at position 3.
- This compound lacks the bromine atom, reducing its electrophilic reactivity compared to the brominated analog .
- Applications : Used in coordination chemistry and as a ligand due to its chelating hydroxyl group.
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
- Structure : Adds a hydroxymethyl group to the pyrazole core.
- Properties : The hydroxymethyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. Molecular weight increases to 191.03 g/mol, compared to the parent compound’s estimated 177.02 g/mol (C₄H₅BrN₂O).
- Synthetic Relevance : Serves as a precursor for further functionalization, such as esterification or oxidation .
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : Features a bromomethyl substituent and a dimethylphenyl group, introducing steric hindrance and dual halogenation.
- Properties : The additional bromine enhances electrophilicity, while the dimethylphenyl group may stabilize the molecule through hydrophobic interactions. LC/MS data (m/z 317 [M+H]⁺) indicate a higher molecular weight (316.06 g/mol) compared to the simpler bromo-methyl pyrazol-ol .
Functional Group Variations
3-(7-Bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine
- Structure : Incorporates a benzodioxol moiety and an amine group.
- The amine group introduces basicity, altering solubility and coordination behavior compared to the hydroxylated analog .
1-[(4-Bromo-1H-pyrazol-1-yl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Structure : Combines acetyl and difluoromethyl groups with a bromopyrazole core.
- Properties : The difluoromethyl group enhances metabolic stability in pharmaceutical contexts. The acetyl group enables nucleophilic reactions, broadening synthetic utility .
Physicochemical and Spectral Comparisons
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